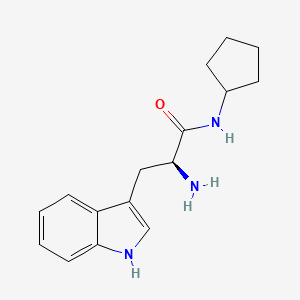
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide, also known as GW842166X, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. CB1 receptors are predominantly expressed in the brain, where they regulate neurotransmitter release and synaptic plasticity. However, CB1 receptors are also expressed in peripheral tissues, such as adipose tissue, liver, and pancreas, where they modulate lipid and glucose metabolism. (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide binds to the CB1 receptor with high affinity and blocks the binding of endogenous cannabinoid ligands, such as anandamide and 2-arachidonoylglycerol, thereby inhibiting CB1-mediated signaling.
Biochemical and Physiological Effects
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to exert multiple biochemical and physiological effects, depending on the tissue and cell type. In the brain, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce food intake and body weight by inhibiting the activity of the mesolimbic dopaminergic pathway, which is involved in the reward and motivation of feeding behavior. In adipose tissue, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce lipogenesis and increase lipolysis, resulting in decreased fat accumulation. In the liver, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce gluconeogenesis and increase glycogen synthesis, resulting in improved glucose homeostasis. In the pancreas, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to increase insulin secretion and improve beta-cell function, resulting in improved glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, its well-established synthesis method, and its extensive preclinical characterization. However, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects on other G protein-coupled receptors, and its limited bioavailability and pharmacokinetic profile in vivo. These limitations should be taken into consideration when designing experiments and interpreting the results.
Zukünftige Richtungen
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several potential future directions for research, including its clinical development as a novel therapy for obesity and metabolic disorders, its use as a tool compound for investigating the role of CB1 receptors in various physiological processes, and its modification to improve its pharmacokinetic and pharmacodynamic properties. Moreover, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide may have applications in other fields, such as neurobiology, oncology, and immunology, where CB1 receptors have been implicated in various pathological conditions. Further research is needed to fully elucidate the therapeutic potential of (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide and its underlying mechanisms of action.
Synthesemethoden
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide can be synthesized using a multi-step process that involves the coupling of an indole derivative with a cyclopentylamine intermediate. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The purity and yield of the compound can be optimized by adjusting the reaction conditions and the choice of solvents.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. CB1 receptors are widely expressed in the central nervous system and peripheral tissues, and their activation has been implicated in the regulation of appetite, energy metabolism, and glucose homeostasis. (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce food intake, body weight, and adiposity in preclinical models of obesity, without causing adverse effects on locomotor activity or cardiovascular function. Moreover, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, suggesting its potential as a novel insulin sensitizer.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-14(16(20)19-12-5-1-2-6-12)9-11-10-18-15-8-4-3-7-13(11)15/h3-4,7-8,10,12,14,18H,1-2,5-6,9,17H2,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDUMKWGDVCGR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

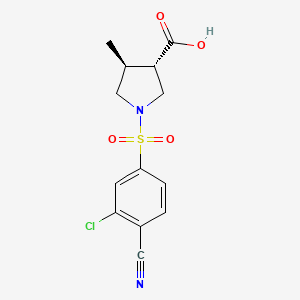


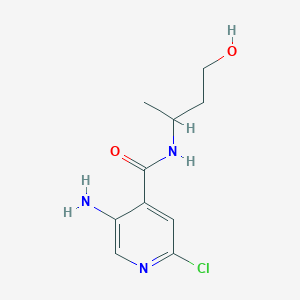

![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
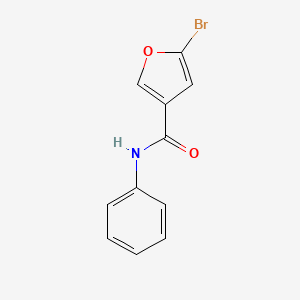
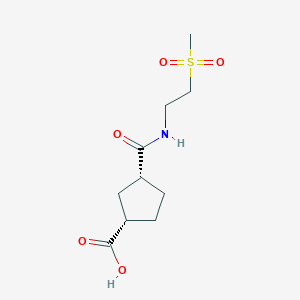
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
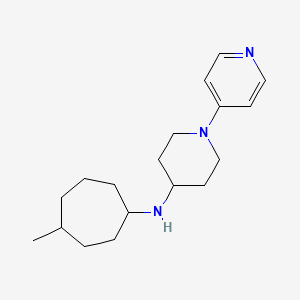
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)